molecular formula C21H22ClN5O2 B2654992 1-(4-chlorobenzyl)-3-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 2177449-91-9

1-(4-chlorobenzyl)-3-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No. B2654992
CAS RN: 2177449-91-9
M. Wt: 411.89
InChI Key: XIDONEZEJWVTCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazole ring could be formed via a [3+2] cycloaddition reaction . The chlorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the triazole ring, a heterocyclic ring containing two nitrogen atoms and three carbon atoms, is particularly notable .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorobenzyl group could potentially be replaced with other groups via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzyl group could potentially make the compound more lipophilic, which could affect its solubility and its ability to cross cell membranes .

Scientific Research Applications

Corrosion Inhibition

Urea derivatives, particularly triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The studies indicate that such compounds can efficiently protect metal surfaces against corrosion, suggesting potential applications in industrial processes and materials preservation. This is attributed to the strong adsorption of these molecules on metal surfaces, forming a protective layer that inhibits corrosion. (Mistry et al., 2011)

Antimicrobial and Antifungal Activities

Some urea and triazole derivatives exhibit significant antimicrobial and antifungal activities. These compounds have been synthesized and evaluated for their potential in fighting various bacterial and fungal strains. The research suggests that these derivatives can be effective in developing new antimicrobial agents, contributing to the treatment and prevention of infectious diseases. (Özil et al., 2015), (Mishra et al., 2000)

Green Synthesis and Environmental Applications

Research into urea derivatives also encompasses green synthesis methods, aiming to reduce environmental impact by utilizing eco-friendly chemicals and processes. Such studies contribute to the development of sustainable chemical processes and materials with lower toxicity and environmental footprints. (Dawle et al., 2012)

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c22-17-8-6-15(7-9-17)14-24-20(28)23-12-13-26-21(29)27(18-10-11-18)19(25-26)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDONEZEJWVTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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